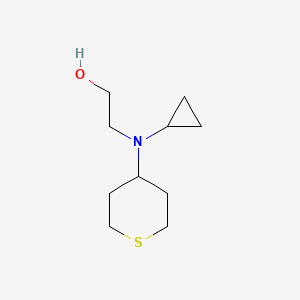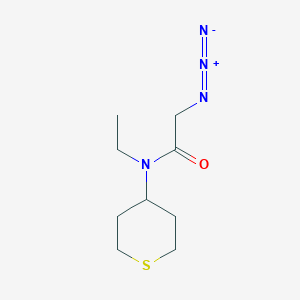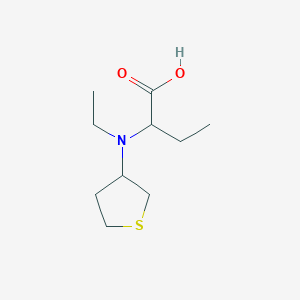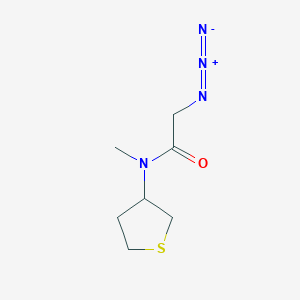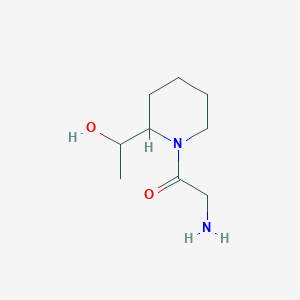
2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Synthesis
- Microwave-Assisted Synthesis: Compounds containing the piperidine structure have been synthesized using microwave irradiation, showing antibacterial activity. This includes the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating the potential for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural Studies and Characterization
- Three-Component Complex Study: A novel crystalline three-component complex was formed from a compound similar to "2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one," showcasing hydrogen-bonded interactions between amino alcohol and benzoic acid molecules. This study contributes to our understanding of molecular interactions in crystalline structures (Dega-Szafran, Roszak, Katrusiak, Komasa, & Szafran, 2017).
Antimicrobial Activity of Derivatives
- Pyridine Derivatives: New pyridine derivatives incorporating the piperidine and benzothiazole units have been synthesized, showing variable antimicrobial activity against bacteria and fungi. This highlights the role of such compounds in developing potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthetic Methodology and Chemical Analysis
- Synthesis and Characterization: The synthesis of novel pyridine derivatives, including those with piperidinyl groups, provides insights into the chemical properties and potential applications of these compounds in further pharmaceutical and synthetic organic chemistry research (Feng, 2011).
Material Science and Chemistry
- Polymerizable Visible Light Initiators: Research into acrylated naphthalimide derivatives, including those with piperidinyl groups, demonstrates their application as one-component visible light initiators for photopolymerization. This opens avenues for developing new materials with specific light-induced curing properties (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018).
Eigenschaften
IUPAC Name |
2-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)8-4-2-3-5-11(8)9(13)6-10/h7-8,12H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRPSRRCBLFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)




![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)


